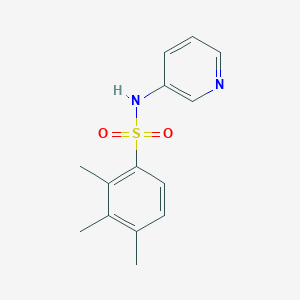![molecular formula C18H22Cl2N2O B239501 1-[3-[(E)-3-(3,5-dichlorophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one CAS No. 1640-64-8](/img/structure/B239501.png)
1-[3-[(E)-3-(3,5-dichlorophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-[(E)-3-(3,5-dichlorophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one, also known as DAPK, is a synthetic compound that has been studied extensively for its potential therapeutic applications. DAPK belongs to a class of compounds known as diazabicyclooctanes, which are characterized by their unique structure and pharmacological properties.
作用機序
1-[3-[(E)-3-(3,5-dichlorophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one exerts its effects by activating a signaling pathway known as the death receptor pathway, which leads to the activation of caspases, enzymes that play a critical role in the induction of apoptosis. 1-[3-[(E)-3-(3,5-dichlorophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one has also been shown to inhibit the activity of several proteins that are involved in cell proliferation and survival, further contributing to its anti-cancer effects.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 1-[3-[(E)-3-(3,5-dichlorophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one has also been shown to have other biochemical and physiological effects. For example, 1-[3-[(E)-3-(3,5-dichlorophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one has been shown to regulate the activity of several ion channels, including the voltage-gated potassium channel, which plays a critical role in the regulation of neuronal excitability.
実験室実験の利点と制限
One of the advantages of using 1-[3-[(E)-3-(3,5-dichlorophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one in laboratory experiments is its specificity for cancer cells, which allows for targeted therapy with minimal side effects. However, one limitation of 1-[3-[(E)-3-(3,5-dichlorophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one is its relatively short half-life, which may limit its effectiveness in vivo.
将来の方向性
There are several potential future directions for research on 1-[3-[(E)-3-(3,5-dichlorophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one. For example, further studies are needed to elucidate the precise mechanism of action of 1-[3-[(E)-3-(3,5-dichlorophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one and to identify potential targets for its therapeutic use. Additionally, research is needed to develop more stable analogs of 1-[3-[(E)-3-(3,5-dichlorophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one that may be more effective in vivo. Finally, studies are needed to evaluate the safety and efficacy of 1-[3-[(E)-3-(3,5-dichlorophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one in clinical trials.
合成法
The synthesis of 1-[3-[(E)-3-(3,5-dichlorophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one involves a series of chemical reactions, including the condensation of 3,5-dichlorobenzaldehyde with 3-amino-1-propanol to form the intermediate 3-(3,5-dichlorophenyl)-3-hydroxypropylamine. This intermediate is then reacted with (E)-3-(bromomethyl)prop-2-en-1-ol to form the final product, 1-[3-[(E)-3-(3,5-dichlorophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one.
科学的研究の応用
1-[3-[(E)-3-(3,5-dichlorophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer. Research has shown that 1-[3-[(E)-3-(3,5-dichlorophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one can induce programmed cell death, or apoptosis, in cancer cells, making it a promising candidate for cancer therapy.
特性
CAS番号 |
1640-64-8 |
|---|---|
製品名 |
1-[3-[(E)-3-(3,5-dichlorophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one |
分子式 |
C18H22Cl2N2O |
分子量 |
353.3 g/mol |
IUPAC名 |
1-[3-[(E)-3-(3,5-dichlorophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one |
InChI |
InChI=1S/C18H22Cl2N2O/c1-2-18(23)22-16-5-6-17(22)12-21(11-16)7-3-4-13-8-14(19)10-15(20)9-13/h3-4,8-10,16-17H,2,5-7,11-12H2,1H3/b4-3+ |
InChIキー |
OXINMAODBVKQNS-ONEGZZNKSA-N |
異性体SMILES |
CCC(=O)N1C2CCC1CN(C2)C/C=C/C3=CC(=CC(=C3)Cl)Cl |
SMILES |
CCC(=O)N1C2CCC1CN(C2)CC=CC3=CC(=CC(=C3)Cl)Cl |
正規SMILES |
CCC(=O)N1C2CCC1CN(C2)CC=CC3=CC(=CC(=C3)Cl)Cl |
同義語 |
3-(2,4-Dichlorocinnamyl)-8-propionyl-3,8-diazabicyclo[3.2.1]octane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




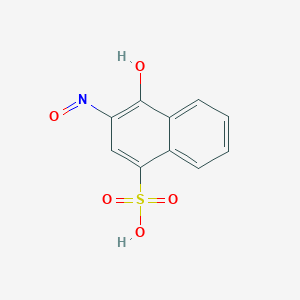
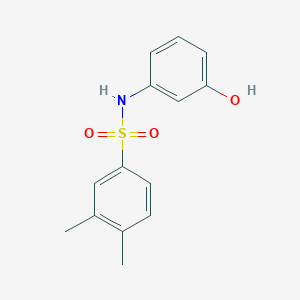
![(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-chloro-2,2-diphenylacetate](/img/structure/B239427.png)
![Methyl 2,3,6-trimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl ether](/img/structure/B239428.png)




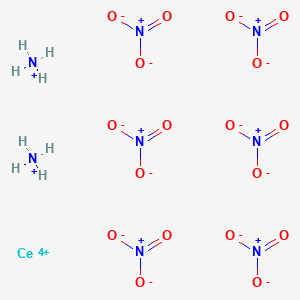

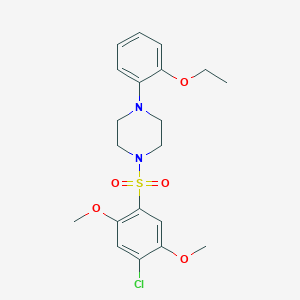
![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B239463.png)
